Succinanilide

Beschreibung

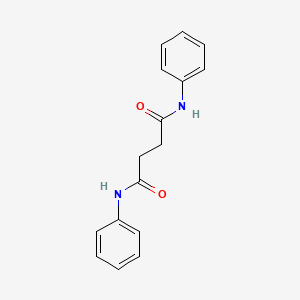

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N'-diphenylbutanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-15(17-13-7-3-1-4-8-13)11-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEOAZMRAXYIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935129 | |

| Record name | N~1~,N~4~-Diphenylbutanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15510-09-5 | |

| Record name | Succinanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~4~-Diphenylbutanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Succinanilide and Its Analogues

Classical and Contemporary Synthetic Routes to Succinanilide

The synthesis of succinanilide and its N-aryl analogues has been approached through numerous pathways, ranging from traditional two-step procedures to more streamlined and environmentally benign modern methods.

Direct Amidation and Related Condensation Reactions

The most conventional and widely employed method for the synthesis of succinanilide (also known as N-phenylsuccinimide) involves the direct condensation of succinic anhydride (B1165640) with aniline (B41778). frontiersin.orgresearchgate.net This reaction typically proceeds in two stages: the initial nucleophilic attack of the aniline on one of the carbonyl carbons of the anhydride leads to the formation of the ring-opened intermediate, succinanilic acid (N-phenylsuccinamic acid). frontiersin.orgorganic-chemistry.org Subsequent intramolecular cyclization, usually promoted by heat or a dehydrating agent, yields the final succinanilide product with the elimination of a water molecule. chemrxiv.org

Various reagents and conditions have been utilized to facilitate the cyclodehydration step. Acetic anhydride in the presence of sodium acetate (B1210297) is a classic combination for this purpose. organic-chemistry.org Other dehydrating agents like acetyl chloride have also been reported to be effective. organic-chemistry.org To enhance the efficiency and environmental friendliness of this synthesis, contemporary methods have been developed. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times from hours to mere minutes and often proceeding in the absence of a solvent. frontiersin.org This "greener" approach not only accelerates the synthesis but also improves energy efficiency. frontiersin.org

The reaction can also be catalyzed by Lewis acids. For instance, the use of a Lewis acidic ionic liquid like Choline Chloride.2ZnCl2 has been shown to afford good yields of N-phenylsuccinimide under mild conditions. cjcatal.com Similarly, catalysts such as TaCl5-silica gel have been employed in solvent-free conditions. cjcatal.com

A summary of various conditions for the synthesis of N-substituted succinimides from succinic anhydride and amines is presented below:

| Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| Acetic Anhydride/Sodium Acetate | - | Heating | Good | organic-chemistry.org |

| Microwave | Solvent-free | 4 minutes | 40-60% | frontiersin.org |

| Choline Chloride.2ZnCl2 | - | Mild | Good | cjcatal.com |

| TaCl5-Silica Gel | Solvent-free | - | - | cjcatal.com |

| Sulphamic Acid (10 mol%) | - | - | High | cjcatal.com |

| Hot Water | Water | 100 °C | High | researchgate.net |

Alternative Synthetic Pathways for N-Aryl Succinimides

Beyond the direct condensation of succinic anhydride and anilines, several alternative strategies have been developed for the synthesis of N-aryl succinimides. These methods often start from different precursors and offer access to a broader range of substituted analogues.

One notable alternative involves the reduction of N-aryl maleimides . The carbon-carbon double bond in the maleimide (B117702) ring can be selectively reduced to a single bond to yield the corresponding succinimide (B58015). This can be achieved through catalytic hydrogenation or by using reducing agents like zinc in acetic anhydride. nih.gov Semiconductor photoredox catalysis using TiO2 has also been demonstrated to effectively hydrogenate N-substituted maleimides to their succinimide counterparts in good to excellent yields. nih.gov

Another innovative approach utilizes aza-1,6-enynes as starting materials. Under visible light promotion and in the absence of a metal catalyst, these compounds can undergo a radical cascade iodo-sulfonylation to produce highly functionalized succinimides with excellent stereoselectivity. researchgate.netresearchgate.net

The direct reaction of succinic acid with anilines in hot water (around 100-280°C) provides a simple, catalyst-free, and environmentally benign route to N-aryl succinimides. cjcatal.comresearchgate.net While this method may require higher temperatures, it avoids the use of organic solvents and dehydrating agents. researchgate.net

Furthermore, N-alkylation of a pre-existing succinimide with an appropriate aryl halide can be achieved under basic conditions, although this is less common for the synthesis of simple succinanilides. cjcatal.com

Functionalization and Derivatization Approaches for Succinanilide

The succinanilide scaffold offers multiple sites for chemical modification, allowing for the generation of a vast library of derivatives with tailored properties. These modifications can be broadly categorized into reactions at the succinimide ring and alterations of the anilide moiety.

Modifications at the Succinimide Ring System

The succinimide ring of succinanilide is susceptible to various chemical transformations, providing a rich platform for derivatization.

Hydrolysis: The imide functionality can undergo hydrolysis, typically under acidic or basic conditions, to cleave the ring and regenerate the corresponding succinanilic acid. chemrxiv.org Studies on the acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimides have shown that the reaction proceeds via an A-2 mechanism, where a water molecule attacks the protonated substrate in the rate-determining step. jcsp.org.pkresearchgate.net The rate of hydrolysis is influenced by the nature and position of substituents on the aryl ring. jcsp.org.pk

Reduction: The carbonyl groups of the succinimide ring can be reduced to methylene (B1212753) groups. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the imide to the corresponding pyrrolidine. masterorganicchemistry.comlibretexts.org In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce the imide functionality. libretexts.orgquora.com This differential reactivity allows for selective reductions in molecules containing other reducible functional groups.

Alkylation and Related Reactions: The methylene groups of the succinimide ring can be functionalized. For instance, α-benzylidene succinimides can undergo organocatalytic allylic alkylation with Morita-Baylis-Hillman carbonates in the presence of a chiral phosphine (B1218219) catalyst to yield optically active succinimides with contiguous chiral centers. semanticscholar.org Furthermore, N-sulfenylsuccinimides can act as electrophilic sulfenylating agents in the presence of a catalyst to introduce sulfur functionalities onto various organic molecules. beilstein-journals.org

Substituent Effects on the Anilide Moiety in Succinanilide Derivatives

The electronic and steric nature of substituents on the anilide (phenyl) ring of succinanilide derivatives significantly influences their chemical and physical properties. These effects are transmitted through both inductive and resonance mechanisms. researchgate.net

Electronic Effects: Electron-donating groups (EDGs) on the anilide ring, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density on the nitrogen atom of the imide. This can affect the reactivity of the succinimide ring, for example, by influencing the rate of hydrolysis. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or chloro (-Cl) decrease the electron density on the nitrogen. jcsp.org.pk In the acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimides, the reaction rate is sensitive to these electronic perturbations. jcsp.org.pkresearchgate.net The effect of substituents on the acidity of the N-H bond in related systems and the basicity of the anilino nitrogen can be correlated using Hammett plots. libretexts.org

Multi-Component Reactions for Novel Succinanilide Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer a powerful and efficient strategy for the synthesis of complex molecular architectures. tandfonline.com Several MCRs have been adapted to create novel structures incorporating the succinimide motif.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By using succinic acid or succinic anhydride as the carboxylic acid component, novel Ugi adducts with an additional carboxylic acid or carboxamide functionality can be synthesized. researchgate.netresearchgate.net These adducts can then undergo further post-condensation cyclization to form more complex heterocyclic systems, such as functionalized piperazine-2,5-diones. researchgate.net For instance, norsufentanil has been reacted with succinic anhydride to produce a carboxylic acid that then participated in an Ugi reaction with various aldehydes, amines, and isocyanides to generate a library of novel analgesic compounds. nih.gov

The Passerini three-component reaction , involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide, yields α-acyloxy amides. wikipedia.orgresearchgate.net While direct application to form a succinanilide core is less straightforward, the principles of this reaction can be used to generate complex molecules where a succinimide moiety might be introduced in a subsequent step or be part of one of the starting components. The versatility of the Passerini reaction allows for the rapid generation of diverse molecular scaffolds. nih.govnih.gov

Other multi-component strategies have also been developed. For example, a one-pot, three-component reaction of alkylidene Meldrum's acid, isocyanides, and p-aminoazobenzene derivatives has been reported for the synthesis of new dye derivatives of succinimide. dntb.gov.ua Similarly, a Pd-catalyzed multicomponent reaction of ortho-iodophenyl-ynones, propargylic ethers, and maleimides has been used to efficiently synthesize tetracyclic succinimide derivatives. rsc.org These examples highlight the power of MCRs in constructing complex and diverse succinanilide-based architectures in a step- and atom-economical fashion.

Asymmetric Synthesis and Enantioselective Approaches to Chiral Succinanilide Structures

The development of methods for the asymmetric synthesis of succinimide derivatives is of significant interest due to the prevalence of chiral succinimide motifs in biologically active molecules and pharmaceuticals. nih.govacs.orgacs.org Various enantioselective approaches have been established, primarily focusing on the asymmetric functionalization of maleimide precursors. These strategies include transition metal-catalyzed reactions and organocatalysis.

One prominent method is the Rhodium-catalyzed asymmetric hydrogenation of 3-substituted maleimides. A highly effective catalytic system utilizing a Rh/bisphosphine-thiourea ligand (ZhaoPhos) has been developed for the synthesis of enantiomerically pure 3-substituted succinimides. acs.orgacs.org This method demonstrates broad substrate tolerance, achieving high yields and excellent enantioselectivities for various 3-aryl and 3-methyl maleimides. acs.orgacs.org The thiourea (B124793) moiety of the ligand is believed to activate the carbonyl group of the maleimide through hydrogen bonding, facilitating the enantioselective hydrogenation. acs.org Similarly, Rh-catalyzed asymmetric hydrogenation of 3-amino-4-alkyl/aryl disubstituted maleimides using axially chiral biaryl diphosphine ligands (BridgePhos) has been shown to produce chiral disubstituted succinimides with excellent yields and stereoselectivities. acs.orgnih.gov

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of succinimides. The enantioselective Michael addition of aldehydes or ketones to maleimides is a common strategy. For instance, a diterpene-derived bifunctional thiourea has been used as a catalyst for the Michael addition of aldehydes to maleimides, affording both enantiomers of the resulting succinimides in high yields and enantioselectivities. nih.gov Another approach employs chiral primary amine-guanidines as organocatalysts for the Michael addition of α,α-disubstituted aldehydes to maleimides, also resulting in high yields and enantiomeric excesses. researchgate.net Furthermore, a simple chiral primary amine-salicylamide derived from trans-cyclohexane-1,2-diamine has been shown to effectively catalyze the conjugate addition of ketones to maleimides. nih.govresearchgate.net

N-heterocyclic carbene (NHC) catalysis has also been utilized in the asymmetric synthesis of highly substituted succinimides. An NHC-catalyzed [3+2] cycloaddition of α,β-unsaturated aldehydes and α-ketoamides provides access to a wide range of succinimides with excellent diastereomeric ratios and enantioselectivities. nih.gov

Table 1: Asymmetric Synthesis of Chiral Succinimide Derivatives

| Method | Catalyst/Reagent | Substrates | Product Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Rh-catalyzed Asymmetric Hydrogenation | Rh/ZhaoPhos (bisphosphine-thiourea) | 3-Aryl and 3-methyl maleinimides | 3-Substituted succinimides | Up to 99% | Up to >99% | acs.orgacs.org |

| Rh-catalyzed Asymmetric Hydrogenation | Rh/BridgePhos | 3-Amino-4-alkyl/aryl disubstituted maleimides | Chiral disubstituted succinimides | Up to 99% | Up to 99% | acs.orgnih.gov |

| Organocatalytic Michael Addition | Diterpene-derived bifunctional thiourea | Aldehydes and maleimides | Substituted succinimides | Up to 98% | Up to 99% | nih.gov |

| Organocatalytic Michael Addition | Chiral primary amine-guanidines | α,α-Disubstituted aldehydes and maleimides | Enantioenriched succinimides | High to quantitative | Up to 96% | researchgate.net |

| Organocatalytic Conjugate Addition | Chiral primary amine-salicylamide | Ketones and maleimides | Substituted succinimides | Up to 98% | Up to 99% | nih.govresearchgate.net |

| NHC-catalyzed [3+2] Cycloaddition | N-heterocyclic carbene (NHC) | α,β-Unsaturated aldehydes and α-ketoamides | Highly substituted succinimides | Good | Excellent | nih.gov |

Green Chemistry Principles in Succinanilide Synthesis

The application of green chemistry principles to the synthesis of succinanilide and its analogues aims to reduce the environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. prezi.com Key metrics used to evaluate the "greenness" of a chemical process include atom economy and the E-factor (environmental factor). acs.org

A notable example of a green synthesis of succinanilide (N-phenylsuccinimide) is a microwave-assisted, solvent-free method . nih.gov This procedure involves heating a mixture of aniline and succinic anhydride in a domestic microwave oven for a short duration, typically around four minutes. nih.gov This approach significantly reduces the reaction time compared to traditional heating methods and eliminates the need for a solvent, thereby reducing waste. nih.gov The reaction is also described as being "atom economical" because the only atoms from the starting materials that are not incorporated into the final product form a molecule of water. nih.gov

The atom economy for this reaction can be calculated as follows:

Reaction: Aniline (C₆H₇N) + Succinic Anhydride (C₄H₄O₃) → N-Phenylsuccinimide (C₁₀H₉NO₂) + Water (H₂O)

Molecular Weights:

Aniline: 93.13 g/mol

Succinic Anhydride: 100.07 g/mol

N-Phenylsuccinimide: 175.19 g/mol

Water: 18.02 g/mol

Calculation:

Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Atom Economy = (175.19 / (93.13 + 100.07)) x 100 = (175.19 / 193.20) x 100 ≈ 90.7%

This high atom economy indicates that a large proportion of the reactant atoms are incorporated into the desired product, making it an efficient process from a green chemistry perspective.

Other green approaches to succinanilide synthesis include the use of reusable catalysts and alternative energy sources. For instance, Nb₂O₅ has been shown to be an effective and reusable heterogeneous Lewis acid catalyst for the direct synthesis of N-phenylsuccinimide from succinic anhydride and aniline. researchgate.netresearchgate.net Solvent-free synthesis using techniques like ball milling also represents a green alternative to traditional solution-based chemistry by eliminating solvent waste. rsc.org

Table 2: Green Chemistry Approaches to Succinanilide Synthesis

| Method | Key Green Principles | Reaction Conditions | Yield | Atom Economy | Reference |

|---|---|---|---|---|---|

| Microwave-assisted Synthesis | Solvent-free, Energy efficient, High atom economy | Aniline, succinic anhydride, domestic microwave oven, 4 minutes | 40-60% | ~90.7% (calculated) | nih.gov |

| Heterogeneous Catalysis | Reusable catalyst | Nb₂O₅ catalyst, succinic anhydride, aniline | High | High | researchgate.netresearchgate.net |

| Mechanochemistry (Ball Milling) | Solvent-free | Mechanical grinding of reactants | Varies | High | rsc.org |

Elucidation of Reaction Mechanisms and Chemical Transformations of Succinanilide

Mechanistic Investigations of Succinanilide Formation Reactions

The most common and direct synthesis of succinanilide involves the reaction between succinic anhydride (B1165640) and aniline (B41778). rsc.orginnovareacademics.innih.gov This transformation is a two-step process. The initial step is a rapid nucleophilic acyl substitution where the amino group of aniline attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate, succinanilic acid (4-anilino-4-oxobutanoic acid). smolecule.commdpi.com

The second step is an intramolecular cyclization of the succinanilic acid intermediate to form the imide ring of succinanilide. smolecule.commdpi.com This step involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon, followed by the elimination of a water molecule. This cyclodehydration requires energy and is often facilitated by heating or the use of dehydrating agents. nih.govsmolecule.com

Several methods have been developed to promote this reaction, including:

Thermal Cyclization: Heating the intermediate amic acid can drive the dehydration and ring closure. smolecule.com However, this method can sometimes lead to side-product formation due to partial thermal degradation. smolecule.comgovtpgcdatia.ac.in

Dehydrating Agents: Reagents like acetic anhydride, often in the presence of a base such as sodium acetate (B1210297), are commonly used to facilitate the cyclization at lower temperatures. rsc.orgmdpi.comacs.org Acetyl chloride has also been employed for this purpose. masterorganicchemistry.comwikipedia.org

Catalytic Methods: Lewis acids, such as a combination of Choline Chloride and Zinc Chloride (an ionic liquid), have been shown to catalyze the reaction between succinic anhydride and aniline under mild conditions. rsc.orginnovareacademics.in

Microwave-Assisted Synthesis: The use of microwave irradiation has been demonstrated to significantly accelerate the synthesis of succinanilide from succinic anhydride and aniline, often in the absence of a solvent. nih.govlibretexts.org This "greener" method can reduce reaction times from hours to minutes. nih.gov

A plausible mechanism for the synthesis in hot water without a catalyst has also been proposed, highlighting the role of water in facilitating the proton transfer steps involved in both the initial ring opening and the final cyclization. vulcanchem.com

Reactivity of the Imide Nitrogen in Succinanilide

The imide nitrogen in succinanilide is a key site for chemical reactivity, primarily involving nucleophilic attack at the adjacent carbonyl groups, which can lead to ring-opening reactions. The electron-withdrawing nature of the two carbonyl groups makes the imide ring susceptible to cleavage by nucleophiles. innovareacademics.in

A notable example is the reaction of N-substituted succinimides with hydroxylamine (B1172632) to form hydroxamic acids. smolecule.commasterorganicchemistry.com This reaction proceeds through the nucleophilic attack of hydroxylamine on one of the imide carbonyls, leading to the opening of the succinimide (B58015) ring. smolecule.com This method provides a straightforward route to N-hydroxybutanamide derivatives. smolecule.combeilstein-journals.org Similarly, other amines can react with the succinimide ring, resulting in the formation of diamides. innovareacademics.in For instance, aminoguanidine (B1677879) has been shown to initiate the ring opening of N-phenylsuccinimide, with the guanidinium (B1211019) ion potentially acting as an acid catalyst to increase the electrophilicity of the imide carbonyl group. rsc.org

The lone pair of electrons on the imide nitrogen can also participate in conjugation with the phenyl ring, which can influence the reactivity of the ring itself. tum.de

Electrophilic and Nucleophilic Reactions Involving the Anilide Phenyl Ring

The anilide phenyl ring of succinanilide can undergo both electrophilic and nucleophilic substitution reactions, although the former is more commonly documented.

Electrophilic Aromatic Substitution: The succinimide group is generally considered a deactivating group for electrophilic aromatic substitution due to the electron-withdrawing nature of its two carbonyl groups. These groups pull electron density away from the phenyl ring through both inductive (-I) and resonance (-R) effects. However, the nitrogen atom's lone pair can donate electron density to the ring via a +R effect, making the succinimide group an ortho-, para-director.

Studies on the nitration of N-phenylsuccinimide and its derivatives have shown that the regioselectivity is influenced by a balance between the directing effects of the succinimide group and other substituents on the ring. For instance, in the nitration of N-(p-tolyl)succinimide, the activating methyl group's effect can dominate over the weaker directing effect of the succinimide group. In cases like N-(o-tolyl)succinimide, steric hindrance can cause the succinimide group to be non-planar with the aromatic ring, nullifying its resonance effect and allowing the alkyl group to control the product distribution. N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid can be used for electrophilic bromination of aromatic rings.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the anilide phenyl ring of succinanilide is less common. This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring, positioned ortho or para to a good leaving group, to activate the ring towards nucleophilic attack. While it is suggested that the phenyl group in N-phenylsuccinimide could potentially be replaced by other nucleophiles under certain conditions, specific, well-documented examples of this transformation are scarce in the literature. One source mentions the possibility of aminating N-phenylsuccinimide via direct substitution of the phenyl group with ammonia (B1221849) under high-temperature or catalytic conditions, though it notes that low selectivity due to competing reactions at the imide carbonyls is a limitation. libretexts.org

Ring-Opening and Ring-Closure Reactions of the Succinimide Moiety

The succinimide ring is characterized by its ability to undergo both ring-opening and ring-closure reactions, which are fundamental to its synthesis and reactivity.

Ring-Opening Reactions: As discussed in section 3.2, the succinimide ring can be opened by various nucleophiles.

Hydrolysis: Under basic conditions, succinimides can be hydrolyzed to form the corresponding succinamates. tum.de The ring-opening of N-phenylsuccinimide is noted to be relatively fast, potentially due to the electron-withdrawing effect of the phenyl ring. tum.de

Reaction with Amines: Nucleophilic attack by amines, such as hydroxylamine or aminoguanidine, leads to the cleavage of the imide ring to form amide derivatives. rsc.orgsmolecule.commasterorganicchemistry.com

Alcoholysis: In the presence of a base like potassium carbonate, N-phenylmaleimide (an unsaturated analogue) reacts with alcohols to yield ring-opened ester products alongside the Michael addition product. tum.de This suggests that under certain conditions, the succinimide ring can also be opened by alkoxides.

Ring-Closure Reactions: The formation of the succinimide ring is a classic example of a ring-closure reaction. This typically occurs via the intramolecular cyclization of a succinamic acid derivative, which is the intermediate formed from the reaction of succinic anhydride with an amine. innovareacademics.insmolecule.commdpi.com This dehydration and cyclization can be promoted by heat or chemical dehydrating agents like acetic anhydride or acetyl chloride. rsc.orgmdpi.commasterorganicchemistry.comwikipedia.org

Radical Reactions and Photochemical Transformations of Succinanilide

Succinanilide and its precursors can participate in radical and photochemical reactions.

Radical Reactions: The succinimidyl radical is a key reactive intermediate that can be generated from N-bromosuccinimide (NBS) through photolysis. nih.gov This radical can then participate in various reactions. A notable reaction is the attack of the succinimidyl radical on benzene, which, after the elimination of hydrogen bromide from the primary adduct, yields N-phenylsuccinimide. nih.gov This demonstrates a pathway for the formation of succinanilide involving a radical mechanism. Additionally, carbon-centered radicals, generated photochemically from carboxylic acids, can add to the double bond of N-phenylmaleimide, which upon reduction would yield a substituted succinanilide. innovareacademics.in

Photochemical Transformations: The succinimide moiety can undergo photochemical reactions. rsc.org Irradiation of certain N-substituted succinimides can lead to ring-opening and intramolecular cyclization. rsc.org Furthermore, N-phenylmaleimide can be photochemically reduced to N-phenylsuccinimide using a semiconductor photoredox catalyst like TiO2 in the presence of a hole-scavenger. There are also reports of photochemical reactions involving metal-carbonyl complexes of maleimide (B117702) which, after a series of steps including light-induced degradation, can lead to succinimide derivatives. tum.de

Catalytic Pathways for Succinanilide Derivatives

Various catalytic methods have been developed for the synthesis of succinimide derivatives, including those of succinanilide. These methods often offer advantages in terms of efficiency, milder reaction conditions, and environmental friendliness.

| Catalyst/Method | Reactants | Product | Key Features |

| Lewis Acidic Ionic Liquid (Choline Chloride.2ZnCl2) | Succinic anhydride and aniline | N-phenylsuccinimide | Mild reaction conditions, good yield. rsc.orginnovareacademics.in |

| Microwave Irradiation | Succinic anhydride and aniline | N-phenylsuccinimide | Rapid, solvent-free, energy-efficient "green" method. nih.govlibretexts.org |

| TaCl5-silica gel | Succinic anhydride and amines | N-substituted succinimides | Lewis acid catalyzed, solvent-free, microwave-assisted. rsc.org |

| Sulphamic Acid | Succinic anhydride and aromatic/aliphatic amines | N-substituted succinimides | One-pot synthesis with 10% catalyst loading. rsc.org |

| Trifluoroacetic Acid | Succinic anhydride and aromatic amines | N-substituted succinimides | Acts as both reaction medium and promoter. rsc.org |

| Pd/BaSO4 | N-phenylmaleimide and D2 gas | Deuterium-labeled N-phenylsuccinimide | Catalytic hydrogenation for isotopic labeling. |

| TiO2 (photocatalyst) | N-phenylmaleimide and a hole-scavenger (e.g., methanol) | N-phenylsuccinimide | Semiconductor photoredox catalysis for reduction. |

These catalytic approaches highlight the versatility in synthesizing succinanilide and its derivatives, enabling modifications and applications in various fields of chemistry.

Structural Elucidation and Advanced Conformational Analysis of Succinanilide

Spectroscopic Characterization of Succinanilide and its Derivatives

Spectroscopy is a cornerstone in the chemical analysis of succinanilide, offering non-destructive and highly detailed insights into its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of succinanilide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. marioschubert.chox.ac.uk The intensity of an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for quantitative analysis. ula.ve

In ¹H NMR spectroscopy, the chemical shifts provide information about the electronic environment of the protons. For succinimide (B58015) derivatives, the protons on the sp³ hybridized carbons attached to alkyne groups typically appear in the range of δ 4.02-5 ppm. researchgate.net Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these signals by revealing correlations between protons and the carbons they are attached to, as well as correlations between protons and carbons separated by two or three bonds. mdpi.comrsc.org These correlations are essential for confirming the connectivity within the molecule. marioschubert.chnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. marioschubert.ch The carbonyl carbons of the succinimide ring are characteristically shifted downfield. marioschubert.chresearchgate.net The chemical shifts of Cα, Cβ, and the carbonyl carbon can provide information about the secondary structure of the molecule.

The following table summarizes typical NMR data for succinimide derivatives:

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Succinimide Derivatives| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Protons on sp³ carbons adjacent to alkynes | 4.02 - 5.00 researchgate.net |

| ¹³C | Carbonyl carbons | Downfield shifted marioschubert.chresearchgate.net |

| ¹³C | Cα, Cβ | Varies with secondary structure |

Data sourced from various succinimide derivative studies.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. mt.comphotothermal.com IR spectroscopy measures the absorption of infrared radiation by molecules, which excites vibrations that cause a change in the dipole moment. photothermal.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecule's polarizability. photothermal.com

For succinanilide, key vibrational modes include the stretching of the C=O (carbonyl) and N-H bonds, as well as bending and stretching of the aromatic rings and the succinimide core. The analysis of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed understanding of the molecule's bonding and structure. nih.govpku.edu.cn DFT calculations can predict vibrational spectra, and comparing these with experimental data helps in the unambiguous assignment of vibrational modes. nih.gov This process, known as vibrational analysis, is a critical tool for identifying molecular species. q-chem.com

The following table highlights characteristic IR absorption frequencies for key functional groups found in succinanilide and its derivatives:

Table 2: Characteristic IR Absorption Frequencies for Succinanilide Functional Groups| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Amide I) | Stretching | 1630 - 1695 |

| N-H (Amide II) | Bending | 1510 - 1570 |

These are general ranges and can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgmsu.edu The specific wavelengths of light absorbed correspond to the energy differences between these orbitals.

In succinanilide, the presence of aromatic rings and carbonyl groups, known as chromophores, gives rise to characteristic absorption bands. shu.ac.uk The primary electronic transitions observed are π → π* and n → π* transitions. shu.ac.uk The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically more intense than n → π* transitions. shu.ac.uk The latter involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. shu.ac.uk The position and intensity of these absorption bands can be influenced by the solvent and the presence of other functional groups. msu.edu

The following table outlines the typical electronic transitions observed in molecules containing chromophores similar to those in succinanilide:

Table 3: Typical UV-Vis Electronic Transitions for Chromophores in Succinanilide| Transition | Chromophore | Typical Wavelength Range (nm) |

|---|---|---|

| π → π* | Aromatic Ring, C=O | 200 - 300 |

| n → π* | C=O | 270 - 300 |

The exact λ_max_ can vary depending on the specific molecular structure and solvent.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of succinanilide, as well as to gain structural information through the analysis of its fragmentation patterns. savemyexams.com In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). savemyexams.com

The peak with the highest m/z value typically corresponds to the molecular ion (M+), which provides the molecular mass of the compound. savemyexams.com High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation of the molecular ion into smaller, charged fragments provides a unique fingerprint that can be used to identify the molecule and elucidate its structure. savemyexams.comuab.edu For instance, the cleavage of the bond between the carbonyl group and the nitrogen atom is a common fragmentation pathway in amides. Multi-stage mass spectrometry (MSⁿ) can be used to further fragment specific ions, providing even more detailed structural information. nih.gov

The following table shows the expected mass-to-charge ratios for the molecular ion and potential key fragments of succinanilide:

Table 4: Predicted m/z Values for Succinanilide and Key Fragments in Mass Spectrometry| Species | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₆H₁₆N₂O₂ | 268.12 |

| [C₆H₅NHCO]⁺ | C₇H₆NO | 120.04 |

| [C₆H₅NH₂]⁺ | C₆H₇N | 93.06 |

| [C₄H₄O₂]⁺ | C₄H₄O₂ | 84.02 |

These are theoretical values and may vary slightly in experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Crystallography for Solid-State Structural Determination

In a single-crystal X-ray diffraction experiment, a single crystal of succinanilide is mounted and rotated in a beam of X-rays. youtube.com The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. youtube.com The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. youtube.com

This analysis reveals crucial structural parameters, such as the planarity of the amide groups, the torsion angles of the succinimide ring, and the orientation of the phenyl rings relative to the rest of the molecule. The data obtained from X-ray crystallography, including unit cell dimensions, space group, and atomic coordinates, are often deposited in crystallographic databases for public access. psds.ac.uk

The following table presents a hypothetical set of crystallographic data for succinanilide, illustrating the type of information obtained from a single-crystal X-ray diffraction study:

Table 5: Illustrative Crystallographic Data for Succinanilide| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 8.0460(10) rsc.org |

| b (Å) | 14.280(2) rsc.org |

| c (Å) | 22.646(3) rsc.org |

| α (°) | 90 rsc.org |

| β (°) | 95.50 |

| γ (°) | 90 rsc.org |

| Volume (ų) | 2590.5 |

| Z | 4 |

This data is illustrative and not from a specific reported crystal structure of succinanilide.

Coordination Chemistry of Succinanilide Ligands

Synthesis and Characterization of Metal Complexes with Succinanilide

The synthesis of metal complexes involving succinanilide ligands typically involves the reaction of a metal salt with succinanilide in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex. bhu.ac.in The general approach often involves dissolving the metal salt and the succinanilide ligand in a solvent like ethanol (B145695) and refluxing the mixture to facilitate the coordination reaction. nih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried. nih.gov

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose:

Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula and the ligand-to-metal ratio. bhu.ac.inmdpi.com

Molar Conductance Measurements: By measuring the molar conductivity of the complexes in a suitable solvent (like DMSO or DMF), it is possible to determine whether the complexes are electrolytic or non-electrolytic in nature. bendola.comunibas.it Low conductivity values typically suggest that the anions are coordinated to the metal ion, while high values indicate their presence outside the coordination sphere. researchgate.netmdpi.com

Magnetic Susceptibility Measurements: This measurement helps in determining the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). bhu.ac.insysrevpharm.org

Spectroscopic Techniques: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating the structure of the complexes. bhu.ac.innih.govbendola.com

These characterization methods collectively provide a comprehensive picture of the synthesized succinanilide metal complexes, confirming their formation and providing initial insights into their structural features.

Binding Modes and Ligand Properties of Succinanilide in Coordination Compounds

Succinanilide possesses multiple donor atoms, allowing for various coordination modes. The primary binding sites are the two carbonyl oxygen atoms and the imide nitrogen atom. This versatility allows succinanilide to act as a monodentate or a bidentate ligand. researchgate.netnih.gov

The carbonyl groups are fundamental to the coordination chemistry of succinanilide. lupinepublishers.com The oxygen atom of a carbonyl group can coordinate to a metal center, which in turn modifies the reactivity of the group. lupinepublishers.com This coordination is a form of a Lewis acid-base interaction, where the carbonyl oxygen acts as a Lewis base, donating a pair of electrons to the metal ion (a Lewis acid). atlanticoer-relatlantique.ca

In succinanilide complexes, the involvement of the carbonyl oxygen in coordination is typically confirmed by infrared spectroscopy. A shift in the stretching frequency of the C=O bond to a lower wavenumber in the IR spectrum of the metal complex compared to the free ligand is a strong indication of coordination. revistabionatura.com This shift occurs because coordination to the metal ion weakens the C=O double bond. revistabionatura.com The extent of the shift can provide information about the strength of the metal-oxygen bond.

The imide nitrogen atom in succinanilide is another potential coordination site. The N-H group of the imide is weakly acidic, and upon deprotonation, the resulting anionic nitrogen can form a coordinate bond with a metal ion. wikipedia.orgdergipark.org.tr This mode of coordination is often observed in conjunction with the coordination of one or both carbonyl oxygen atoms, leading to the formation of stable chelate rings.

The involvement of the imide nitrogen in coordination can also be inferred from spectroscopic data. In the IR spectrum, the disappearance or significant shift of the N-H stretching vibration upon complexation suggests the deprotonation and coordination of the imide nitrogen. researchgate.net Furthermore, new bands appearing in the far-IR region of the spectrum can often be assigned to the M-N stretching vibration, providing direct evidence for the formation of a metal-nitrogen bond. revistabionatura.com The ability of the imide group to act as a ligand is a key feature in the chemistry of polyimides and other related compounds. wikipedia.org

The interplay between the coordination of the carbonyl oxygens and the imide nitrogen allows succinanilide to exhibit hemilabile behavior, where one of the donor atoms can reversibly bind and unbind from the metal center. researchgate.net This property can be particularly important in catalysis, as it can help stabilize catalytic intermediates. researchgate.net

Role of Carbonyl Oxygen Atoms in Metal Coordination

Spectroscopic and Structural Analysis of Succinanilide Metal Complexes

Spectroscopic and structural analysis techniques are indispensable for the detailed characterization of succinanilide metal complexes, providing crucial information about their bonding, geometry, and electronic properties.

Infrared (IR) Spectroscopy is a primary tool for identifying the coordination sites of the succinanilide ligand. As mentioned previously, a shift in the ν(C=O) stretching frequency to lower energy in the complex spectrum compared to the free ligand indicates the participation of the carbonyl oxygen in coordination. revistabionatura.com Similarly, changes in the N-H stretching and bending vibrations can signal the involvement of the imide nitrogen. researchgate.net The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. revistabionatura.com

Interactive Table: Indicative IR Spectral Shifts in Succinanilide Metal Complexes

| Functional Group | Free Ligand ν (cm⁻¹) (Typical) | Complex ν (cm⁻¹) (Typical) | Interpretation |

| C=O (Carbonyl) | ~1700 | Lower frequency | Coordination via carbonyl oxygen |

| N-H (Imide) | ~3200 | Shifted or absent | Coordination via imide nitrogen |

| M-O | - | ~400-600 | Formation of metal-oxygen bond |

| M-N | - | ~400-600 | Formation of metal-nitrogen bond |

Electronic (UV-Visible) Spectroscopy provides insights into the electronic transitions within the complex and helps in determining its geometry. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The position and intensity of these bands are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral). bhu.ac.insysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) can be used for diamagnetic complexes to further elucidate their structure in solution. nih.govbendola.com Shifts in the resonance signals of the protons and carbons near the coordination sites upon complexation provide evidence for ligand binding. For instance, a downfield shift of the N-H proton signal or changes in the chemical shifts of the carbonyl carbons can confirm the involvement of these groups in coordination. bendola.com

Thermogravimetric Analysis (TGA) can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. bhu.ac.inresearchgate.net

Theoretical Studies on Metal-Succinanilide Interactions

Theoretical studies, primarily using Density Functional Theory (DFT), complement experimental findings by providing a deeper understanding of the electronic structure and bonding in metal-succinanilide complexes. bendola.comunibas.it These computational methods can be used to:

Optimize Geometries: Calculate the most stable (lowest energy) structure of the complexes, predicting bond lengths and angles which can be compared with experimental data from X-ray crystallography. bendola.combas.bg

Analyze Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important quantum chemical parameters. They help in understanding the chemical reactivity, stability, and electronic properties of the complexes. bendola.comresearchgate.net

Calculate Vibrational Frequencies: Theoretical IR spectra can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes, confirming the coordination sites. sysrevpharm.orgbas.bg

Investigate Bonding: Natural Bond Orbital (NBO) analysis can provide insights into the nature of the metal-ligand bonds, quantifying the extent of charge transfer and orbital interactions.

Theoretical calculations have been instrumental in confirming that cyclic imide structures can be formed through nucleophilic attack by the amide nitrogen atom. nih.gov For instance, in related systems, computations have shown that products formed via attack by the amide nitrogen are considerably lower in energy than those formed by attack from the carbonyl oxygen. nih.gov These studies can also elucidate the relative stabilities of different possible isomers and coordination modes, guiding the synthesis of new complexes with desired properties.

Theoretical and Computational Investigations of Succinanilide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. For succinanilide, these methods reveal insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-body systems like molecules. wikipedia.org DFT calculations have been extensively applied to systems containing the succinimide (B58015) ring, the core structure of succinanilide, to elucidate geometric parameters, reaction energetics, and molecular properties. nih.govmdpi.comnih.govnih.gov

In typical DFT studies on related systems, hybrid functionals such as B3LYP or range-separated functionals like ωB97X-D are employed with Pople-style basis sets (e.g., 6-31+G(d,p) or 6-311+G(d,p)). nih.govmdpi.comnih.gov The choice of functional is crucial; for instance, ωB97X-D is known to perform well for systems involving hydrogen bonds and dispersion interactions, which are key features in succinanilide chemistry. mdpi.com These calculations can accurately predict bond lengths, bond angles, and dihedral angles of the molecule's ground state geometry. Furthermore, DFT is instrumental in modeling reaction profiles, such as the formation of the succinimide ring from asparagine residues, a process for which detailed, multi-step mechanisms have been computationally mapped out. nih.govnih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. physchemres.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. physchemres.org

For molecules containing a succinimide ring, DFT calculations are used to determine the energies of these orbitals. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. physchemres.org These descriptors are invaluable for predicting how succinanilide might interact with other reagents.

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. physchemres.org |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a molecule's polarizability. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Electronic excitation studies, often performed using Time-Dependent DFT (TD-DFT), can predict the ultraviolet-visible (UV-Vis) absorption spectra of succinanilide. This analysis reveals the energies of electronic transitions from the ground state to various excited states, providing insight into the molecule's photophysical properties.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Landscapes

Succinanilide possesses conformational flexibility, particularly around the bonds connecting the phenyl group and the succinimide ring, as well as within the five-membered ring itself. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of such molecules over time. ebsco.com By simulating the atomic motions based on a classical force field, MD can map out the accessible conformations and the energetic barriers between them. ebsco.comdntb.gov.uanih.gov

For related molecules like succinonitrile (B93025), MD simulations have been used to study the equilibrium between different conformers (e.g., gauche and trans) in various phases. dntb.gov.uanih.gov A similar approach for succinanilide would involve:

Force Field Parameterization: Developing or selecting a force field that accurately describes the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions of succinanilide.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to ensure thorough sampling of the conformational space. mdpi.com

Analysis: Analyzing the trajectory to identify the most stable conformers, calculate the population distribution of different conformational states, and determine the pathways and rates of conformational transitions.

This analysis provides a dynamic picture of the molecule's structural behavior, which is crucial for understanding its interactions in different environments, such as in solution or within a crystal lattice.

Computational Prediction of Spectroscopic Parameters

Computational methods, primarily DFT, can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. nih.govsubstack.com For succinanilide, this includes predicting its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies and intensities can be calculated by performing a frequency analysis on the optimized molecular geometry. nih.govfaccts.de The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations; thus, they are typically scaled using empirical factors to improve agreement with experiment. faccts.de A detailed assignment of each vibrational mode can be achieved through analysis of the Total Energy Distribution (TED), which describes the contribution of each internal coordinate (e.g., bond stretch, angle bend) to a given normal mode. nih.gov Studies on succinimide and N-bromosuccinimide have shown excellent agreement between DFT-calculated and experimental FT-IR and FT-Raman spectra, validating the use of this method for succinanilide. nih.gov

| Vibrational Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311+G**) |

|---|---|---|---|

| N-H stretch | 3260 | 3258 | 3474 |

| CH2 asym stretch | 2980 | 2985 | 3035 |

| C=O asym stretch | 1775 | 1779 | 1795 |

| C=O sym stretch | 1705 | 1705 | 1738 |

| CH2 wag | 1350 | 1352 | 1360 |

| C-N-C stretch | 1208 | 1210 | 1221 |

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing another layer of structural verification. researchgate.net

Reaction Pathway Analysis and Transition State Modeling for Succinanilide Reactions

Understanding the mechanisms of chemical reactions involving succinanilide is crucial for predicting its stability and reactivity. Computational chemistry allows for the detailed exploration of reaction pathways by locating and characterizing the transition states (TS) that connect reactants, intermediates, and products on the potential energy surface. smu.edu

DFT calculations have been successfully used to model key reactions of the succinimide ring. nih.govmdpi.com For example, the stereoinversion of succinimide residues, a reaction relevant to protein aging, has been studied computationally. mdpi.com These studies model the entire reaction pathway, including:

Reactant and Product Complexes: Optimizing the geometries of the starting materials and final products.

Transition State Search: Locating the highest energy point along the reaction coordinate using algorithms like the synchronous transit-guided quasi-Newton (STQN) method.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the path downhill from the transition state to confirm that it connects the intended reactants and products. smu.edu

Prediction of Non-Covalent Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal is governed by a delicate balance of non-covalent interactions. scielo.org.mxnih.gov Computational methods can predict and analyze these interactions, offering insight into the crystal packing of succinanilide. Key techniques include:

Hirshfeld Surface Analysis: This method partitions crystal space, allowing for the visualization and quantification of intermolecular contacts. nih.govscivisionpub.com The surface can be mapped with properties like dnorm (which highlights close contacts), shape index, and electrostatic potential to identify specific interactions like hydrogen bonds and π-π stacking. scielo.org.mxnih.gov

Non-Covalent Interaction (NCI) Plots: NCI analysis is a visualization technique based on the electron density and its derivatives that reveals the location and nature of non-covalent interactions, distinguishing between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clash) forces. scielo.org.mx

Interaction Energy Calculations: Quantum chemical calculations can be performed on molecular dimers or clusters extracted from a crystal structure to quantify the energetic contribution of specific interactions (e.g., hydrogen bonding, π-stacking), helping to understand the forces that stabilize the crystal lattice. scivisionpub.com

For succinanilide, one would expect several key interactions to dominate its crystal packing.

| Interaction Type | Donor | Acceptor | Anticipated Role |

|---|---|---|---|

| Hydrogen Bond | N-H (imide) | O=C (imide) | Strong directional interaction, likely forming dimers or chain motifs. researchgate.net |

| C-H···π Interaction | C-H (aliphatic/aromatic) | Phenyl Ring (π-system) | Contributes to the overall packing efficiency and stability. |

| C-H···O Interaction | C-H (aliphatic/aromatic) | O=C (imide) | Weaker, but numerous interactions that further stabilize the crystal structure. researchgate.net |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Potential for offset stacking between adjacent phenyl groups. scielo.org.mx |

By combining these computational tools, a comprehensive model of the forces governing the supramolecular assembly of succinanilide can be constructed, linking its molecular properties to its macroscopic crystalline form. cam.ac.ukchemrxiv.org

Advanced Analytical Techniques for Succinanilide Characterization and Purity Assessment

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry used to separate complex mixtures into their individual components. iitk.ac.in For succinanilide, chromatographic methods are indispensable for determining purity, quantifying the main component, and identifying related substances or degradation products. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the purity analysis of pharmaceutical substances and organic compounds. advancechemjournal.comalwsci.com These methods separate compounds based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure. wikipedia.org UHPLC utilizes columns with smaller particle sizes (typically under 2 µm), which operates at much higher pressures than traditional HPLC. eag.comijraset.com This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it ideal for high-throughput screening and detailed impurity profiling. ijraset.comnih.govamericanpharmaceuticalreview.com

For the analysis of succinanilide, a reversed-phase HPLC or UHPLC method is typically employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). wikipedia.orgresearchgate.net The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The purity of synthetic peptides and related compounds, for instance, is commonly measured by reversed-phase UHPLC with UV detection. almacgroup.com

A study on the analysis of the structurally related compound, succinimide (B58015), utilized a C18 column with a mobile phase consisting of a phosphoric buffer solution (pH 6.5) and methanol (95:5, v/v), with detection at 210 nm. researchgate.net Such a method demonstrates excellent linearity and allows for the quantification of the target compound at microgram levels. researchgate.net The development of a stability-indicating UHPLC method for succinanilide would involve stress testing (e.g., exposure to acid, base, heat, light, and oxidation) to ensure that all potential degradation products are effectively separated from the main succinanilide peak. npra.gov.my

| Parameter | Typical Condition | Purpose |

| Instrument | UHPLC System | Provides high resolution, speed, and sensitivity. ijraset.com |

| Column | Reversed-Phase C18 (e.g., <2 µm, 2.1 x 100 mm) | Separates succinanilide from polar and nonpolar impurities based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Buffer | Controls pH and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the column. |

| Gradient | Timed program increasing the percentage of Mobile Phase B | Ensures elution of all components, from polar impurities to the less polar succinanilide. |

| Flow Rate | 0.3 - 0.6 mL/min | Optimized for small particle size columns to maximize efficiency. |

| Column Temp. | 25 - 40 °C | Controls retention time reproducibility and can improve peak symmetry. |

| Detector | UV/VIS Diode Array Detector (DAD) | Monitors absorbance, typically around 210-230 nm for the amide chromophore, and provides peak purity analysis. almacgroup.com |

| Injection Vol. | 1 - 5 µL | Small volume is sufficient due to the high sensitivity of UHPLC. eag.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is ideal for the analysis of volatile and thermally stable compounds. mdpi.com However, compounds with polar functional groups, such as the amide and carboxylic acid moieties potentially present in succinanilide and its precursors or hydrolytic degradants, are often not volatile enough for direct GC analysis.

To overcome this limitation, chemical derivatization is employed. This process converts the polar functional groups into less polar, more volatile derivatives. researchgate.net For molecules containing N-H groups like succinanilide, common derivatization techniques include silylation (e.g., using MTBSTFA) or acylation. jfda-online.com This derivatization step makes the analyte more compatible with the GC environment, improving chromatographic behavior and detection. jfda-online.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing definitive identification based on the fragmentation pattern. nih.gov This technique is highly effective for identifying and quantifying trace-level impurities, especially those that are structurally similar to the main compound. mdpi.com

| Step / Parameter | Description | Purpose / Rationale |

| 1. Derivatization | Reaction with a silylating agent (e.g., MTBSTFA in acetonitrile) at elevated temperature (e.g., 60-100°C). | To increase the volatility of succinanilide by replacing active hydrogens on the nitrogen atom, making it suitable for GC analysis. |

| 2. GC Separation | ||

| Column | Low-polarity capillary column (e.g., SLB-5ms, 30 m x 0.25 mm, 0.25 µm). | Provides efficient separation of the derivatized analyte from other volatile components. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). | Inert mobile phase to carry analytes through the column. |

| Oven Program | Start at a low temperature (e.g., 100°C), then ramp to a high temperature (e.g., 300°C). | Separates compounds based on their boiling points and retention characteristics. |

| 3. MS Detection | ||

| Ionization | Electron Impact (EI) at 70 eV. | Standard, robust ionization method that creates reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). | Separates ions by their mass-to-charge ratio. |

| Scan Range | m/z 50-500. | Covers the expected mass range for the derivatized succinanilide and its characteristic fragments. |

Ion Chromatography Applications

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation and quantification of ionic species. iitk.ac.ininnovatechlabs.com It utilizes stationary phases with ion-exchange functionalities to separate anions or cations based on their charge and affinity for the resin. innovatechlabs.com Detection is typically performed using a conductivity detector, often with a suppressor to reduce background noise and enhance sensitivity. innovatechlabs.comchromatographyonline.com

While succinanilide itself is a neutral molecule, IC is highly valuable for assessing its purity by quantifying potential ionic impurities or degradation products. For example, the synthesis of succinanilide may involve precursors like succinic acid and aniline (B41778), and the final product could contain residual amounts of these starting materials or related ionic by-products. Furthermore, under hydrolytic stress (e.g., exposure to acidic or basic conditions), succinanilide can degrade to form succinic acid and aniline.

IC provides a simple and accurate method to quantify these ionic species at trace levels. innovatechlabs.com For instance, IC methods have been established for the analysis of organic acids, including succinic acid, in various matrices. shodex.comunil.ch Therefore, IC serves as a complementary technique to reversed-phase HPLC for a complete purity profile of succinanilide, specifically targeting ionic contaminants that might not be well-retained or resolved by other methods. chromatographyonline.com

Advanced Spectroscopic Techniques for Detailed Analysis

While chromatography separates components, spectroscopy provides detailed structural information. For unambiguous identification of succinanilide and characterization of unknown impurities, advanced spectroscopic techniques are essential.

Two-Dimensional NMR Techniques for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for molecular structure elucidation. alwsci.com While one-dimensional (1D) NMR provides fundamental information, complex molecules or mixtures can result in overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR spectroscopy overcomes this by spreading the signals across two frequency axes, revealing correlations between different nuclei. libretexts.orgwikipedia.org This is crucial for confirming the precise structure of succinanilide and identifying any related impurities.

Key 2D NMR experiments for succinanilide characterization include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It would be used to confirm the connectivity within the ethyl bridge (-CH2-CH2-) of the succinyl moiety and the proton-proton correlations within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation). wikipedia.orgpreprints.org It provides an unambiguous assignment of each carbon atom in the succinanilide structure by linking it to its attached proton(s).

Together, these 2D NMR techniques provide a detailed molecular fingerprint, enabling the complete and confident structural assignment of succinanilide and the differentiation from potential isomeric by-products. preprints.org

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a compound's mass-to-charge ratio (m/z), typically to four or more decimal places. bioanalysis-zone.comresearchgate.net This high mass accuracy allows for the determination of a molecule's elemental formula, a capability not possible with standard low-resolution mass spectrometry. chromatographyonline.comnih.gov

For succinanilide (C₁₆H₁₆N₂O₂), the theoretical exact mass can be calculated. An HRMS instrument can measure this mass with an error of less than 5 parts per million (ppm), which provides very high confidence in the identity of the compound. chromatographyonline.com This is a critical step in its characterization. researchgate.netnih.gov

HRMS is particularly powerful when coupled with a separation technique like UHPLC (UHPLC-HRMS). This combination allows for the separation of impurities from the main succinanilide peak, followed by the determination of the accurate mass for each component. This data can be used to:

Confirm the identity of succinanilide in a sample with high certainty. measurlabs.com

Propose elemental formulas for unknown impurities and degradation products, which is the first and most critical step in their structural elucidation. researchgate.net

Distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). nih.gov

The use of HRMS is therefore essential for a thorough purity assessment, enabling the detection and identification of impurities that might otherwise go unnoticed. researchgate.net

| Technique | Information Provided | Application to Succinanilide (C₁₆H₁₆N₂O₂) |

| HRMS | Accurate Mass Measurement (to <5 ppm error). chromatographyonline.com | Confirms the elemental formula as C₁₆H₁₆N₂O₂ by matching the measured mass (e.g., 284.1212) to the theoretical exact mass. |

| Elemental Composition of unknowns. | Proposes molecular formulas for impurities based on their accurate mass, facilitating their identification. nih.gov | |

| UHPLC-HRMS | Separation and Accurate Mass of all components. | Provides a comprehensive purity profile, allowing for the detection and tentative identification of process-related impurities and degradation products. |

| Fragmentation Analysis (MS/MS) | Provides structural information by breaking down the parent ion and analyzing the fragments, helping to confirm the structure of succinanilide and identify impurities. nih.gov |

Method Development and Validation for Succinanilide Analysis

The establishment of robust and reliable analytical methods is fundamental for the accurate characterization and purity assessment of chemical compounds. In the context of Succinanilide, the development and validation of such methods ensure that its identity, strength, and quality can be consistently determined. This process is guided by international standards, such as those provided by the International Council for Harmonisation (ICH), to ensure data integrity and reproducibility. sielc.comresearchgate.net

The primary objectives of analytical method development for Succinanilide are to create procedures capable of identifying and quantifying the compound, as well as detecting and measuring any process-related or degradation impurities. labmanager.com High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose due to its high resolving power and sensitivity. researchgate.net

Overview of the Method Development Process

The development of an analytical method for Succinanilide involves a systematic approach to select and optimize analytical conditions. sigmaaldrich.com The process generally includes:

Defining the Analytical Target Profile (ATP): This initial step outlines the intended purpose of the method, such as quantifying Succinanilide in a bulk sample or identifying impurities. labmanager.com

Choosing the Analytical Technique: Based on the physicochemical properties of Succinanilide (e.g., polarity, molecular weight, and UV absorbance), an appropriate analytical technique is selected. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often a suitable choice for compounds like Succinanilide. researchgate.netbibliotekanauki.pl Gas Chromatography (GC) may also be considered, as demonstrated by its use for related N-phenylsuccinimide compounds. iaea.orgoshadhi.co.uk

Optimizing Instrumental Conditions: This is a critical phase where various parameters are tested and refined to achieve the desired performance. For an HPLC method, this includes the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, a C18 column is commonly used for the separation of related compounds like succinimide and its derivatives. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. researchgate.netresearchgate.net A detection wavelength in the low UV range, such as 210 nm, is often effective for succinimide-related structures. sielc.comresearchgate.net

Preliminary Testing and Method Suitability: The optimized method is then subjected to preliminary tests to evaluate its feasibility, including the retention time of Succinanilide, peak shape, and its separation from potential impurities. labmanager.com System suitability tests are performed to ensure the chromatographic system is operating correctly. pensoft.net

Validation Parameters and Research Findings

Once a suitable method is developed, it must be validated to demonstrate its reliability, accuracy, and precision for its intended purpose. youtube.com The validation process involves a series of tests as prescribed by ICH guidelines. pensoft.net While specific published validation data for a dedicated Succinanilide method is not extensively available, the validation would follow a standard protocol, illustrated by methods developed for closely related compounds. pensoft.net

The key validation parameters include:

Specificity: This ensures that the analytical signal is solely from Succinanilide and that the method can distinguish it from impurities, degradation products, or other components in the sample matrix. nih.gov Specificity is often demonstrated by analyzing a sample spiked with known impurities and showing that the peaks are well-resolved. medcraveonline.com

Linearity: Linearity studies confirm that the method's response is directly proportional to the concentration of Succinanilide over a specified range. youtube.com This is typically evaluated by analyzing a series of solutions of known concentrations and plotting the instrument response against the concentration. A high correlation coefficient (R²), ideally ≥ 0.999, indicates a strong linear relationship. labmanager.com

Interactive Table 1: Example Linearity Data for a Proposed Succinanilide HPLC Method

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 150,234 |

| 25 | 375,678 |

| 50 | 751,345 |

| 75 | 1,126,012 |

| 100 | 1,502,567 |

| Correlation Coefficient (R²) | 0.9998 |